molecular formula C7H2BrF3N2 B13977077 2-Bromo-5-(trifluoromethyl)nicotinonitrile

2-Bromo-5-(trifluoromethyl)nicotinonitrile

Cat. No.: B13977077
M. Wt: 251.00 g/mol
InChI Key: LZBMUIIHROAGRF-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2BrF3N2. This compound is part of the nicotinonitrile family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring. It is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(trifluoromethyl)nicotinonitrile typically involves the bromination of 5-(trifluoromethyl)nicotinonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)nicotinonitrile is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the context of the research .

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • 2-Amino-5-bromo-nicotinonitrile

Comparison: 2-Bromo-5-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous in drug development .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMUIIHROAGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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